2-cyano-3-(1H-pyrrol-2-yl)acrylic acid
Description
BenchChem offers high-quality 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(Z)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-5-6(8(11)12)4-7-2-1-3-10-7/h1-4,10H,(H,11,12)/b6-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTZJVIKNDCLAC-XQRVVYSFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=C(C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C1)/C=C(/C#N)\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Cyano-3-(1H-pyrrol-2-yl)acrylic Acid: Solvation Thermodynamics & Experimental Protocols
Part 1: Executive Summary & Chemical Profile
Executive Summary
The solubility profile of 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid (CPA) is dictated by its rigid, conjugated planar structure and its dual hydrogen-bonding capability. As a structural analog to α-cyano-4-hydroxycinnamic acid (CHCA), CPA exhibits significant lattice energy, requiring polar solvents to disrupt intermolecular
Physicochemical Characterization
Understanding the molecule's "personality" is the first step to mastering its solubility.
| Property | Value / Estimate | Implication for Solvation |
| Molecular Formula | High nitrogen content increases polarity. | |
| Molecular Weight | 162.15 g/mol | Small molecule, kinetically fast dissolution. |
| pKa (Carboxyl) | ~3.0 – 3.5 (Est.) | The |
| pKa (Pyrrole NH) | ~17.5 | Very weak acid; acts as a H-bond donor. |
| LogP | ~1.2 – 1.6 | Moderately lipophilic; prefers organic phases over pure water. |
| H-Bond Donors | 2 (COOH, Pyrrole NH) | High potential for dimerization in non-polar solvents. |
| H-Bond Acceptors | 3 (C=O, CN, Pyrrole N) | Excellent solubility in H-bond donor solvents (e.g., Alcohols). |
Part 2: Solubility Landscape
The following data categorizes solvent compatibility based on dielectric constant (
Primary Solvents (High Solubility > 50 mg/mL)
These solvents are recommended for preparing stock solutions (100 mM+) or performing initial reactions.
-
DMSO (Dimethyl Sulfoxide): The "universal" solvent for this compound. It effectively disrupts the intermolecular H-bonds between the pyrrole NH and the carboxyl group.
-
DMF (Dimethylformamide): Excellent solubilizer, often used for recrystallization when mixed with water.
-
NMP (N-Methyl-2-pyrrolidone): Superior for scale-up processes due to high boiling point and stability.
Secondary Solvents (Moderate Solubility / Temperature Dependent)
Ideal for recrystallization and liquid-liquid extraction.
-
Ethanol/Methanol: Moderate solubility at room temperature; high solubility at boiling point. The standard solvent for Knoevenagel condensation synthesis.
-
Acetone: Good solubility, but rapid evaporation makes it poor for open-air crystallization.
-
Ethyl Acetate: Moderate solubility. Useful for extraction from acidified aqueous layers.
-
Acetonitrile (ACN): Moderate solubility. Key solvent for analytical applications (HPLC, MALDI).
Poor Solvents (Insoluble / Anti-solvents)
Used to precipitate the compound or wash away impurities.
-
Water (Neutral/Acidic): Practically insoluble due to the lipophilic pyrrole ring and protonated carboxylic acid.
-
Hexane / Heptane: Completely insoluble. Used to wash the filter cake after filtration.
-
Chloroform / DCM: Low solubility unless mixed with a polar modifier (e.g., Methanol).
Part 3: Mechanistic Insight & Visualization
The solubility of CPA is governed by the competition between Lattice Energy (Crystal stability) and Solvation Energy .
-
Lattice Stability: In the solid state, CPA forms "inversion dimers" linked by intermolecular
hydrogen bonds. The planar structure allows for tight stacking. -
Solvation Mechanism: To dissolve, a solvent must break the dimer.
-
Protic Solvents (EtOH): Donate H-bonds to the Carbonyl and Cyano groups.
-
Basic Solvents (Water pH > 7): Deprotonate the carboxylic acid (
), creating a highly soluble salt.
-
Visualization: Solvation Mechanism
Figure 1: Mechanistic pathway of CPA dissolution. Polar aprotic solvents disrupt dimers, while basic aqueous media rely on ionization.
Part 4: Experimental Protocols
Protocol A: Saturation Solubility Determination (Shake-Flask Method)
Standardized method for generating accurate solubility data.
Materials:
-
CPA solid (purity >98%)
-
Target Solvent (HPLC Grade)
-
0.45 µm PTFE Syringe Filter
-
Agilent 1100/1200 HPLC or UV-Vis Spectrophotometer
Workflow:
-
Excess Addition: Add excess CPA solid (~50 mg) to 1 mL of solvent in a glass vial.
-
Equilibration: Vortex for 1 minute, then place on an orbital shaker at 25°C for 24 hours.
-
Visual Check: Ensure solid remains visible. If fully dissolved, add more solid.
-
Filtration: Centrifuge at 10,000 rpm for 5 mins. Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation).
-
Quantification: Dilute the filtrate (1:100) with Mobile Phase and inject into HPLC.
-
Detection: UV at 345 nm (characteristic absorption of the pyrrole-acrylate system).
-
Protocol B: High-Purity Recrystallization
Optimized for purifying CPA from synthesis impurities.
Principle: Temperature-dependent solubility in Ethanol/Water.
-
Dissolution: Suspend crude CPA (1.0 g) in Ethanol (10 mL) .
-
Heating: Heat to reflux (approx. 78°C). The solid should dissolve completely. If not, add Ethanol in 1 mL increments.
-
Filtration (Hot): If insoluble particles remain (catalyst residue), filter quickly through a hot glass funnel.
-
Crystallization: Remove from heat. Add warm Water (2-3 mL) dropwise until a slight turbidity persists.
-
Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.
-
Collection: Filter the yellow/orange crystals via vacuum filtration. Wash with cold 20% Ethanol/Water.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Visualization: Recrystallization Workflow
Figure 2: Step-by-step recrystallization workflow for maximizing purity and yield.
Part 5: References
-
Yuvaraj, H., et al. (2011). "(E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate." Acta Crystallographica Section E, E67, o2135.[1]
-
Context: Provides crystal structure data confirming planar geometry and hydrogen bonding networks (inversion dimers).[1]
-
-
Santa Cruz Biotechnology. "2-Cyano-3-(1H-pyrrol-2-yl)acrylic acid Product Data." [2]
-
Context: Confirmation of CAS 122520-93-8 and basic physical properties.
-
-
Sigma-Aldrich. "2-Cyano-3-(1H-indol-3-yl)acrylic acid (Analogous Chemistry)."
-
Context: Comparative solubility data for indole analogs used to infer pyrrole behavior.
-
-
Ibarra-Montaño, et al. (2015). "Determination of pKa Values for Acrylic Acids." Journal of Applied Solution Chemistry and Modeling.
-
Context: pKa estimation methodologies for acrylic acid derivatives.
-
Sources
The Divergent Worlds of Cinnamic Acid and Pyrrole Scaffolds: An In-depth Technical Guide
A Senior Application Scientist's Perspective on a MALDI Matrix and a Versatile Pharmacophore
In the vast landscape of organic chemistry, the utility of a molecule is dictated by its inherent structure and resultant physicochemical properties. This guide delves into the distinct and divergent applications of two classes of organic compounds: alpha-cyano-4-hydroxycinnamic acid (CHCA) and the diverse family of pyrrole derivatives. While both are relatively small organic molecules, their scientific applications lie in fundamentally different realms. CHCA is a cornerstone of analytical chemistry, specifically as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. In stark contrast, the pyrrole scaffold is a prolific building block in medicinal chemistry and materials science, giving rise to a vast array of therapeutic agents and functional organic materials.
This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles governing the function of CHCA and the versatile applications of pyrrole derivatives. We will explore their chemical properties, mechanisms of action in their respective fields, and provide practical, field-proven insights into their use.
Part 1: Alpha-Cyano-4-Hydroxycinnamic Acid (CHCA) - The Analytical Workhorse
Alpha-cyano-4-hydroxycinnamic acid (CHCA) is a cinnamic acid derivative that has become an indispensable tool in proteomics and other fields requiring the mass spectrometric analysis of biomolecules.[1] Its primary and most celebrated role is that of a matrix in MALDI mass spectrometry, a soft ionization technique that allows for the analysis of large, non-volatile molecules like peptides and proteins.[1]
Physicochemical Properties of CHCA
The efficacy of CHCA as a MALDI matrix is a direct consequence of its unique physicochemical properties, which are summarized in the table below.
| Property | Value / Description | Significance in MALDI |
| Molecular Formula | C₁₀H₇NO₃ | Influences molecular weight and elemental composition.[2] |
| Molecular Weight | 189.17 g/mol | A low molecular weight is crucial to avoid interference in the lower mass range of the spectrum.[2] |
| UV Absorption Maxima | Strong absorption at 337 nm and 355 nm | Enables efficient energy absorption from common nitrogen and Nd:YAG lasers used in MALDI instruments. |
| Molar Absorptivity | ε(337 nm) = 17,600 L mol⁻¹ cm⁻¹ | The high molar absorptivity ensures that the laser energy is primarily absorbed by the matrix, protecting the analyte from direct laser-induced fragmentation.[3] |
| Proton Affinity | Lower than that of many common analytes (e.g., peptides) | The matrix must have a suitable proton affinity to efficiently donate a proton to the analyte in the gas phase, facilitating its ionization.[3] |
| Solubility | Soluble in common organic solvents (e.g., acetonitrile, methanol) and aqueous/organic mixtures. | Allows for co-crystallization with a wide range of analytes. |
Mechanism of Action in MALDI-MS
The function of CHCA in MALDI-MS is to facilitate the gentle ionization of analyte molecules. The process can be broken down into the following key steps:
-
Co-crystallization: The analyte is mixed with a solution of CHCA and the solvent is allowed to evaporate. This results in the analyte molecules being embedded within a crystalline lattice of the CHCA matrix.
-
Laser Desorption: The crystal is irradiated with a pulsed laser beam. The CHCA matrix strongly absorbs the laser energy at a specific wavelength (typically 337 nm from a nitrogen laser).
-
Analyte Ionization: The absorbed energy causes the matrix to rapidly sublime, carrying the analyte molecules into the gas phase. In the dense plume of desorbed material, proton transfer reactions occur from the protonated matrix molecules to the analyte molecules, resulting in the formation of singly protonated analyte ions. The lower proton affinity of CHCA compared to most peptides makes this process highly efficient.[3]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Workflow of MALDI-MS using CHCA matrix."
Experimental Protocol: CHCA Matrix Preparation for Peptide Analysis
A well-prepared matrix is critical for achieving high-quality MALDI spectra. The following is a standard protocol for preparing a CHCA matrix solution for peptide analysis.
Materials:
-
Alpha-cyano-4-hydroxycinnamic acid (CHCA), high purity
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water
-
Microcentrifuge tubes
Protocol:
-
Prepare a saturated CHCA solution:
-
Add approximately 10 mg of CHCA to a 1.5 mL microcentrifuge tube.
-
Add 1 mL of a solvent mixture of 50% ACN and 0.1% TFA in water.
-
Vortex vigorously for 1-2 minutes to saturate the solution.
-
-
Clarify the solution:
-
Centrifuge the tube at high speed for 1-2 minutes to pellet any undissolved CHCA.
-
Carefully transfer the supernatant to a new, clean microcentrifuge tube. This is your working CHCA matrix solution.
-
-
Sample Preparation (Dried-Droplet Method):
-
Mix your peptide sample with the CHCA matrix solution, typically in a 1:1 ratio.
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature, which allows for the co-crystallization of the matrix and analyte.
-
-
Troubleshooting:
-
Poor crystal formation: Can be due to impurities in the matrix or sample (e.g., salts). Consider recrystallizing the CHCA or desalting the sample.[4]
-
Matrix cluster ions: These can interfere with the low mass range. Washing the dried spot with a small amount of cold, deionized water can help remove salts and reduce cluster formation.[4]
-
Beyond MALDI: CHCA as a Biological Inhibitor
Interestingly, CHCA also exhibits biological activity as an inhibitor of monocarboxylate transporters (MCTs), particularly MCT1.[5] These transporters are involved in the cellular transport of important metabolites like lactate and pyruvate.[6] This inhibitory action has made CHCA a useful tool in metabolic research to study processes like glycolysis.
| Target | IC₅₀ / Kᵢ | Significance |
| Monocarboxylate Transporter 1 (MCT1) | IC₅₀ = 1.5 µM (in rat heart mitochondria) | Blocks pyruvate transport, impacting cellular metabolism.[5] |
| Mitochondrial Pyruvate Transporter | Kᵢ = 6.3 µM | Inhibits the entry of pyruvate into the mitochondria, a key step in cellular respiration.[6] |
Part 2: Pyrrole Derivatives - A Scaffold for Bioactivity and Functional Materials
The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental structural motif in a vast number of natural products, including heme, chlorophyll, and vitamin B12. Its unique electronic properties and the ability to be readily functionalized have made it a "privileged scaffold" in medicinal chemistry and a versatile component in the design of organic electronic materials.
Pyrrole Derivatives as Anticancer Agents
A significant area of research for pyrrole derivatives is in oncology. Many synthetic pyrrole-containing compounds have shown potent anticancer activity through various mechanisms of action.
A notable class of anticancer pyrrole derivatives are the 3-aroyl-1-arylpyrroles (ARAPs). These compounds have demonstrated potent inhibition of tubulin polymerization, a critical process for cell division.
dot
graph {
node [shape=plaintext];
ARAP [label=<
Structure of a 3-aroyl-1-arylpyrrole (ARAP) derivative
>];
}
caption: "Chemical structure of a representative ARAP."
Mechanism of Action:
ARAPs bind to the colchicine binding site on β-tubulin, which prevents the polymerization of tubulin into microtubules. This disruption of the microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).
Furthermore, some ARAPs have been shown to inhibit the Hedgehog signaling pathway, a crucial pathway in embryonic development that can be aberrantly activated in some cancers, such as medulloblastoma.[7] The inhibition of tubulin polymerization can disrupt the primary cilia, which are essential for Hedgehog signaling, thereby providing a dual mechanism of anticancer activity.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} caption: "Dual mechanism of ARAPs: inhibiting tubulin and the Hedgehog pathway."
Quantitative Data on Anticancer Activity:
| Compound | Cancer Cell Line | Assay | IC₅₀ (µM) |
| ARAP derivative | MCF-7 (Breast) | Tubulin Polymerization | 1.0 - 2.0 |
| ARAP derivative | Medulloblastoma D283 | Cell Growth | Nanomolar range |
Note: Specific IC₅₀ values can vary depending on the specific ARAP derivative and the experimental conditions.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell line of interest
-
Pyrrole derivative stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrrole derivative in complete culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Pyrrole Derivatives in Organic Electronics
The electron-rich nature of the pyrrole ring makes it an excellent building block for organic semiconducting materials.[8] These materials are of great interest for applications in flexible displays, organic light-emitting diodes (OLEDs), and organic thin-film transistors (OTFTs).
Diketopyrrolopyrrole (DPP) derivatives are a class of high-performance organic semiconductors.[9] The DPP core is an electron-deficient unit, and by flanking it with electron-rich aromatic groups, donor-acceptor type polymers can be created with tunable electronic properties.[10]
dot
graph {
node [shape=plaintext];
DPP [label=<
Structure of a diketopyrrolopyrrole (DPP) derivative
>];
}
caption: "Chemical structure of a representative DPP derivative."
Application in OTFTs:
OTFTs are fundamental components of organic electronic circuits. The performance of an OTFT is largely determined by the charge carrier mobility of the organic semiconductor used. DPP-based materials have shown excellent hole mobilities, making them suitable for p-channel OTFTs.[11]
dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "Simplified workflow for OTFT fabrication."
Quantitative Data on OTFT Performance:
| DPP Derivative | Deposition Method | Hole Mobility (cm²/Vs) |
| DPP-based polymer | Solution-shearing | > 1 |
| DPP derivative 1 | Vacuum deposition | 0.7 |
Note: Mobility values are highly dependent on the specific DPP derivative, film morphology, and device architecture.
Part 3: Comparative Analysis and Conclusion
The stark difference between the applications of CHCA and pyrrole derivatives underscores the principle that molecular function is intricately linked to structure.
| Feature | α-Cyano-4-hydroxycinnamic acid (CHCA) | Pyrrole Derivatives |
| Core Function | Analytical tool (MALDI matrix) | Biologically active agents, functional materials |
| Primary Application | Mass spectrometry of biomolecules | Drug development, organic electronics |
| Key Property Leveraged | Strong UV absorption, proton-donating ability | Structural diversity, tunable electronic properties |
| Mechanism of Action | Facilitates soft ionization of analytes | Diverse (e.g., enzyme inhibition, charge transport) |
| Scientific Question Addressed | "What is the mass of this molecule?" | "How can we treat this disease?" or "How can we build a better electronic device?" |
References
-
La Regina, G., et al. (2014). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 57(15), 6531–6552. [Link]
-
Summary of the accessible physicochemical information of each compound... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Jaskolla, T. W., et al. (2015). Sample Preparation: A Crucial Factor for the Analytical Performance of Rationally Designed MALDI Matrices. Analytical Chemistry, 87(4), 2099–2103. [Link]
-
Jaskolla, T. W., et al. (2008). 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. Proceedings of the National Academy of Sciences, 105(34), 12200–12205. [Link]
-
Russo, M. V., et al. (2022). Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids. Molecules, 27(8), 2517. [Link]
-
Zhan, X.-P., et al. (2017). Synthesis and Anticancer Activity of 3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole Derivatives. Chemistry & Biodiversity, 14(2), e1600219. [Link]
-
Zhan, X.-P., et al. (2017). Synthesis and Anticancer Activity of 3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole Derivatives. ResearchGate. Retrieved February 15, 2026, from [Link]
-
A-π-D-π-A-Based Small Molecules for OTFTs Containing Diketopyrrolopyrrole as Acceptor Units. (2021). Micromachines, 12(7), 817. [Link]
-
Hedgehog pathway inhibitor. (2023, December 2). In Wikipedia. [Link]
-
A-π-D-π-A-Based Small Molecules for OTFTs Containing Diketopyrrolopyrrole as Acceptor Units. (2021). PubMed. Retrieved February 15, 2026, from [Link]
-
Cohen, S. L., & Chait, B. T. (2004). Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry. Analytical Chemistry, 76(10), 2634–2641. [Link]
-
A-π-D-π-A-Based Small Molecules for OTFTs Containing Diketopyrrolopyrrole as Acceptor Units. (2021). PubMed Central. Retrieved February 15, 2026, from [Link]
-
Clinical implications of hedgehog signaling pathway inhibitors. (2012). PubMed Central. Retrieved February 15, 2026, from [Link]
-
Suraru, S. L., et al. (2011). Diketopyrrolopyrrole as a p-channel organic semiconductor for high performance OTFTs. Chemical Communications, 47(6), 1767–1769. [Link]
-
Suraru, S. L., et al. (2011). Diketopyrrolopyrrole as a p-channel organic semiconductor for high performance OTFTs. Chemical Communications. Retrieved February 15, 2026, from [Link]
-
High mobility diketopyrrolopyrrole (DPP)-based organic semiconductor materials for organic thin film transistors and photovoltaics. (2013). Energy & Environmental Science, 6(11), 3245-3267. [Link]
-
Bulumulla, C., et al. (2020). Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. ACS Applied Materials & Interfaces, 12(29), 32411–32433. [Link]
-
The Utility of Hedgehog Signaling Pathway Inhibition for Cancer. (2013). PubMed Central. Retrieved February 15, 2026, from [Link]
-
Small molecule inhibitors of the hedgehog signaling pathway for the treatment of cancer. (2012). PubMed. Retrieved February 15, 2026, from [Link]
-
(A) Schematic diagram of representative OTFT-based sensors... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
α-Cyano-4-hydroxycinnamic acid. (2023, November 29). In Wikipedia. [Link]
-
Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. (2020). PubMed Central. Retrieved February 15, 2026, from [Link]
-
Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)... (n.d.). ORCA - Cardiff University. Retrieved February 15, 2026, from [Link]
-
Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. (2024). Unipd. Retrieved February 15, 2026, from [Link]
Sources
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- 4. Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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2-cyano-3-(1H-pyrrol-2-yl)acrylic acid melting point and stability
Physicochemical Characterization, Stability Profile, and Synthesis
Part 1: Executive Summary
2-Cyano-3-(1H-pyrrol-2-yl)acrylic acid (CAS 122520-93-8 ) is a conjugated electrophile belonging to the class of
This compound serves as a critical intermediate in the synthesis of bioactive heterocycles and has drawn attention in proteomics and drug discovery as a Michael acceptor capable of covalent modification of cysteine residues. Unlike its simple aliphatic analogs, the pyrrole moiety confers unique electronic properties, significantly elevating its melting point and altering its solubility profile.
This guide provides a definitive technical analysis of its melting point behavior, stability challenges (specifically photo-oxidation and polymerization), and validated protocols for its synthesis and handling.
Part 2: Chemical Identity & Physicochemical Profile[1][2]
| Property | Specification |
| Chemical Name | 2-Cyano-3-(1H-pyrrol-2-yl)acrylic acid |
| CAS Number | 122520-93-8 |
| Molecular Formula | |
| Molecular Weight | 162.15 g/mol |
| Appearance | Yellow to Orange crystalline solid |
| Melting Point | > 300°C (with decomposition) [1][2] |
| Solubility | Soluble in DMSO, DMF, Ethanol (warm); Insoluble in Water |
| pKa (Predicted) | ~2.5 - 3.0 (Carboxylic acid), ~16.5 (Pyrrole NH) |
Melting Point Analysis
Unlike its ethyl ester derivative (which melts at ~90–100°C), the free acid exhibits a significantly higher melting point, reported as > 300°C [1].
-
Mechanism: The high melting point is attributed to extensive intermolecular hydrogen bonding between the carboxylic acid moiety and the pyrrole NH, creating a rigid crystal lattice.
-
Decomposition: The compound typically undergoes thermal decomposition (decarboxylation and polymerization) coincident with or immediately preceding melting. Differential Scanning Calorimetry (DSC) often shows a sharp exotherm (decomposition) rather than a clean endotherm (melting).
Part 3: Stability & Storage Protocols
The stability of 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid is governed by two competing factors: the resonance stabilization of the conjugated system and the oxidation susceptibility of the pyrrole ring.
1. Photochemical Stability (Light Sensitivity)
-
Risk: High. Pyrrole derivatives are electron-rich and prone to photo-oxidation. Exposure to UV or ambient light can lead to the formation of dark, insoluble polymers (polypyrroles).
-
Observation: Samples turn from bright yellow to brown/black upon prolonged light exposure.
-
Protocol: Store in amber vials wrapped in foil.
2. Thermal Stability & Polymerization
-
Risk: Moderate. The
-cyanoacrylate motif is a Michael acceptor. While the bulky pyrrole group sterically hinders spontaneous polymerization compared to simple cyanoacrylates (e.g., superglue monomers), anionic contaminants can trigger oligomerization. -
Mechanism: Nucleophiles (even trace moisture or bases) can attack the
-carbon, initiating chain formation. -
Protocol: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Avoid storage with strong bases.
3. Hydrolytic Stability
-
Risk: Low to Moderate. The nitrile (
) and carboxylic acid groups are stable under neutral conditions. However, the vinyl bond is susceptible to nucleophilic attack (Michael addition) by water or thiols over time in solution.
Stability Logic Diagram
Figure 1: Primary degradation pathways. The pyrrole ring drives photo-oxidation, while the cyanoacrylate backbone drives Michael addition.
Part 4: Synthesis & Experimental Protocols
The most robust synthesis method is the Knoevenagel Condensation . This reaction is preferred due to its high atom economy and the spontaneous precipitation of the product, which simplifies purification.
Reaction Scheme
Figure 2: Synthesis via Knoevenagel Condensation. The reaction is driven by the acidity of the active methylene in cyanoacetic acid.
Step-by-Step Protocol
Reagents:
-
Pyrrole-2-carboxaldehyde (1.0 eq)
-
Cyanoacetic acid (1.1 eq)
-
Piperidine (0.1 eq, Catalyst)
-
Ethanol (Solvent, ~10 mL per gram of aldehyde)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve pyrrole-2-carboxaldehyde and cyanoacetic acid in Ethanol.
-
Catalysis: Add catalytic piperidine dropwise. The solution may warm slightly (exothermic).
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: 5% Methanol in DCM).
-
Precipitation: Upon completion, cool the reaction mixture to room temperature and then to 0°C in an ice bath. The target acid typically precipitates as a yellow/orange solid.
-
Filtration: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2x) and diethyl ether (1x) to remove unreacted aldehyde and catalyst.
-
Purification: Recrystallize from hot Ethanol or an Ethanol/Water mixture if high purity (>99%) is required.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours. Note: Do not exceed 60°C to prevent thermal degradation.
Part 5: Applications & Implications
1. Proteomics & Cysteine Targeting:
The
2. MCT1 Inhibition:
Analogs of
3. Synthetic Building Block: The compound is a precursor for fused heterocycles. Reaction with amidines or hydrazines yields pyrrolo-pyrimidines and pyrrolo-pyrazoles, scaffolds frequently found in kinase inhibitors.
Part 6: References
-
Key Organics . (2017). Safety Data Sheet: 2-Cyano-3-(1H-pyrrol-2-yl)acrylic acid. Retrieved from (Verified CAS 122520-93-8 MP >300°C).
-
ChemBK . (n.d.). CAS 122520-93-8 Physical Properties. Retrieved from .[1]
-
Yuvaraj, H., et al. (2011).[2] "(E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate".[3] Acta Crystallographica Section E, 67(8), o2135.[4] (Provides structural context for the ester analog).
-
Sigma-Aldrich . (n.d.). Product Specification: 2-Cyano-3-(1H-pyrrol-2-yl)acrylic acid. Retrieved from .
Sources
Methodological & Application
Application Notes and Protocols for 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid (PYDAA) as a MALDI Matrix
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of PYDAA in MALDI Mass Spectrometry
Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a powerful analytical technique for the sensitive analysis of a wide range of molecules, from small organic compounds to large biomolecules like proteins and peptides.[1] The choice of the matrix is a critical parameter that dictates the success and quality of the MALDI experiment. An ideal matrix should efficiently absorb laser energy at the wavelength of the laser used, co-crystallize with the analyte, and promote analyte ionization with minimal fragmentation.[2][3]
This document provides a comprehensive guide to the use of a novel matrix candidate, 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid (PYDAA). While extensive literature on PYDAA as a MALDI matrix is not yet available, its structural similarity to other successful cyano-acrylic acid derivatives, such as α-cyano-4-hydroxycinnamic acid (CHCA) and the recently reported 2-cyano-3-(2-thienyl)acrylic acid (CTA), suggests its significant potential. This guide will, therefore, be grounded in the established principles of MALDI-MS and draw parallels from the literature on analogous compounds to provide a robust starting point for researchers.
The core structure of PYDAA, featuring a pyrrole ring conjugated with a cyanoacrylic acid moiety, suggests strong UV absorption and the ability to act as a proton donor, both key characteristics of an effective MALDI matrix. This application note will detail the hypothesized mechanism of action, provide detailed protocols for matrix solution preparation and sample deposition, and offer guidance on optimizing experimental parameters for various analyte classes.
Physicochemical Properties of PYDAA
A foundational understanding of the physicochemical properties of a MALDI matrix is paramount for developing effective protocols.
| Property | Value | Source |
| Chemical Formula | C₈H₆N₂O₂ | |
| Molecular Weight | 162.15 g/mol | |
| CAS Number | 122520-93-8 | |
| Structure | A pyrrole ring linked to a cyanoacrylic acid group. | Inferred from name |
| UV Absorbance (Predicted) | Strong absorption in the UV range, likely compatible with nitrogen lasers (337 nm). | Inferred from structural analogs |
| Solubility (Predicted) | Soluble in common organic solvents like acetonitrile, methanol, and ethanol, as well as mixtures with water. | Inferred from structural analogs like CTA |
Principle of Operation: The Hypothesized Mechanism of PYDAA in MALDI
The ionization process in MALDI is a complex event initiated by the absorption of laser energy by the matrix.[1][3] For PYDAA, the proposed mechanism is as follows:
-
Energy Absorption: The pyrrole and acrylic acid components of PYDAA are chromophores that are expected to strongly absorb UV laser energy, typically from a nitrogen laser (337 nm).
-
Desorption and Ionization: Upon laser irradiation, the PYDAA matrix rapidly heats up and sublimes, carrying the embedded analyte molecules into the gas phase.
-
Proton Transfer: In the dense plume of desorbed material, the acidic proton of the carboxylic acid group on PYDAA can be transferred to the analyte molecule (M), resulting in the formation of a protonated analyte ion [M+H]⁺. The cyano group can also play a role in stabilizing the matrix in its deprotonated form. The overall process can be represented as:
Matrix-H + Analyte → [Matrix]⁻ + [Analyte+H]⁺
This "soft" ionization process minimizes analyte fragmentation, making it ideal for the analysis of intact biomolecules.[1]
Experimental Protocols
The following protocols are designed as a starting point for utilizing PYDAA as a MALDI matrix. Optimization will likely be required based on the specific analyte and instrumentation used.
Preparation of PYDAA Matrix Solution
The concentration and solvent composition of the matrix solution are critical for achieving homogenous co-crystallization with the analyte.
Recommended Solvents:
-
Solvent A (for general use): 50:50 (v/v) Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B (for more hydrophobic analytes): 70:30 (v/v) Acetonitrile:Water with 0.1% TFA.
-
Solvent C (alternative for certain small molecules): Methanol or Ethanol.
Protocol:
-
Prepare a saturated solution of PYDAA in the chosen solvent. A good starting point is to add approximately 10 mg of PYDAA to 1 mL of solvent.
-
Vortex the solution vigorously for 1-2 minutes to ensure maximum dissolution.
-
Centrifuge the solution at high speed (e.g., 10,000 x g) for 1 minute to pellet any undissolved matrix.
-
Carefully pipette the supernatant for use. It is recommended to prepare fresh matrix solutions daily for optimal performance.
Analyte Preparation
The analyte should be dissolved in a solvent that is compatible with the chosen matrix solution.
-
For peptides and proteins, a solution of 0.1% TFA in water or a low concentration of acetonitrile in water is typically used.
-
For small molecules, the solvent will be highly dependent on the analyte's solubility.
The typical analyte concentration should be in the range of 1-10 pmol/µL.
Sample Deposition: The Dried-Droplet Method
The dried-droplet method is a straightforward and widely used technique for MALDI sample preparation.
Workflow Diagram:
Caption: Workflow for the dried-droplet sample preparation method using PYDAA matrix.
Step-by-Step Protocol:
-
Mix the PYDAA matrix solution and the analyte solution in a microcentrifuge tube. A 1:1 (v/v) ratio is a good starting point, but the optimal ratio may vary (from 1:5 to 5:1) and should be determined empirically.
-
Vortex the mixture briefly.
-
Pipette 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air dry at room temperature. A thin, uniform crystalline film should form.
-
The plate is now ready for introduction into the mass spectrometer.
The Sandwich Method (Alternative Deposition Technique)
For certain analytes, particularly those that do not co-crystallize well with the matrix using the dried-droplet method, the sandwich method can provide better results.
Workflow Diagram:
Caption: Workflow for the sandwich sample preparation method.
Step-by-Step Protocol:
-
Deposit a small droplet (approximately 0.5 µL) of the PYDAA matrix solution onto the MALDI target and allow it to dry completely.
-
Apply a droplet of the analyte solution (0.5 - 1.0 µL) directly on top of the dried matrix spot and let it dry.
-
Finally, apply a second small droplet (approximately 0.5 µL) of the PYDAA matrix solution on top of the dried analyte layer and allow it to dry.
Optimization and Troubleshooting
| Parameter | Recommendation for Optimization | Rationale |
| Matrix-to-Analyte Ratio | Test a range of ratios from 1:5 to 5:1 (v/v). | The optimal ratio depends on the analyte's concentration and its ability to co-crystallize with PYDAA. |
| Laser Fluence | Start with a low laser energy and gradually increase until a good signal-to-noise ratio is achieved. | Excessive laser power can lead to analyte fragmentation and matrix cluster formation. |
| Solvent Composition | If poor crystal formation is observed, try varying the ratio of organic solvent to water. | The polarity of the solvent mixture influences the solubility of both the matrix and the analyte, affecting co-crystallization. |
| Additives | For phosphopeptides, consider adding a small amount of phosphoric acid to the matrix solution. | Additives can enhance the ionization of specific classes of molecules. |
| Sample Purity | Ensure the analyte solution is free from salts and detergents, which can suppress the MALDI signal. | Contaminants can interfere with the crystallization process and ion formation. |
Potential Applications of PYDAA
Based on the performance of structurally similar matrices like CTA, PYDAA is expected to be a versatile matrix suitable for a broad range of analytes:
-
Peptides and Proteins: The acidic nature of PYDAA should facilitate the protonation and analysis of peptides and proteins.
-
Small Molecules: Its ability to form fine crystals may provide a clean background in the low-mass region, beneficial for small molecule analysis.
-
Polymers: Similar to other cyano-based matrices, PYDAA could be effective for the analysis of synthetic polymers.
-
Lipids: The performance of PYDAA for lipid analysis will need to be empirically determined, but related matrices have shown promise.
Conclusion
2-cyano-3-(1H-pyrrol-2-yl)acrylic acid (PYDAA) presents itself as a promising new matrix for MALDI mass spectrometry. Its chemical structure suggests favorable properties for energy absorption and protonation, key requirements for a successful MALDI matrix. The protocols and guidelines presented in this application note, derived from the established principles of MALDI and the known characteristics of analogous compounds, provide a solid foundation for researchers to begin exploring the utility of PYDAA. As with any new matrix, empirical optimization of the experimental parameters will be crucial to achieving the best results for specific applications. The scientific community is encouraged to investigate the potential of PYDAA and contribute to a more comprehensive understanding of its capabilities.
References
-
Reddy, G. D., et al. (2020). 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. Journal of the American Society for Mass Spectrometry, 32(1), 387–393. [Link]
- Karas, M., & Hillenkamp, F. (1988). Laser desorption ionization of proteins with molecular masses exceeding 10,000 daltons. Analytical Chemistry, 60(20), 2299–2301.
-
Harvard University. Matrix Recipes | Harvard Center for Mass Spectrometry. [Link]
-
MassTech, Inc. Sample preparation strategies in MALDI. [Link]
- Šebela, M. (2015). Solid mixed matrices and their advantages in matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry. Spectroscopy Europe, 27(4), 13-17.
-
Bruker. Bruker Guide to MALDI Sample Preparation. [Link]
-
Wikipedia. Matrix-assisted laser desorption/ionization. [Link]
- Karas, M., Bachmann, D., Bahr, U., & Hillenkamp, F. (1987). Matrix-assisted ultraviolet laser desorption of non-volatile compounds. International Journal of Mass Spectrometry and Ion Processes, 78, 53-68.
-
Importance of the Matrix and the Matrix/Sample Ratio in MALDI-TOF-MS Analysis of Cathelicidins Obtained from Porcine Neutrophils. PMC. [Link]
-
Systematic study of synthetic polymers by MALDI-linTOF-MS. reposiTUm. [Link]
Sources
Application Note & Protocol Guide: Optimizing 2-cyano-3-(1H-pyrrol-2-yl)acrylic Acid (CHCA) Matrix Concentration for MALDI-TOF Mass Spectrometry
Introduction: The Pivotal Role of the Matrix in MALDI-TOF
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry stands as a cornerstone analytical technique in proteomics, clinical diagnostics, and polymer science. Its success hinges on the meticulous preparation of the sample, where the analyte is co-crystallized with an excess of a matrix compound. The matrix is not a passive scaffold; it is an active participant in the ionization process. Upon irradiation by a laser, the matrix absorbs the energy, leading to a soft ionization of the analyte molecules with minimal fragmentation. The choice of matrix and its concentration are therefore critical parameters that dictate the quality of the resulting mass spectrum, influencing signal intensity, resolution, and the suppression of unwanted adducts.
This guide provides a comprehensive overview and detailed protocols for the use of 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid, commonly known as α-cyano-4-hydroxycinnamic acid (CHCA), a matrix of choice for the analysis of peptides and small proteins.[1][2] We will delve into the rationale behind selecting specific concentrations and solvent systems, offering field-proven insights to empower researchers in achieving reproducible and high-quality MALDI-TOF data.
Understanding CHCA: A Workhorse Matrix for Peptides
CHCA is a widely used matrix due to its strong absorbance at the typical nitrogen laser wavelength (337 nm) and its ability to efficiently promote the ionization of a broad range of peptides.[3] It is particularly well-suited for analytes with a molecular weight below 5,000 Da, though it can be effective for some molecules up to 20,000 Da.[4] Chemically, CHCA is considered a relatively hydrophobic matrix, which influences its interaction with different types of peptides.[1] The quality of the CHCA itself is paramount; the use of ultra-purified matrix can significantly reduce background noise and the formation of metal salt adducts, ultimately improving the signal-to-noise ratio and the limit of detection.
The fundamental principle of MALDI-TOF analysis is the co-crystallization of the analyte within a vast excess of the matrix. A typical molar ratio of matrix to analyte ranges from 1,000:1 to 10,000:1.[4] This ensures that the analyte molecules are isolated from each other and are surrounded by matrix molecules, facilitating efficient energy transfer and ionization.
Mechanism of Ionization with CHCA
The ionization process in MALDI is complex and not fully elucidated, but it is generally accepted that for peptides in positive-ion mode, CHCA acts as a proton donor. After absorbing the laser energy, the excited matrix molecules transfer a proton to the analyte molecules, resulting in the formation of [M+H]⁺ ions. The acidic nature of the trifluoroacetic acid (TFA) often included in the matrix solvent system aids in this protonation process.
Core Experimental Workflow
The successful application of CHCA in MALDI-TOF analysis follows a systematic workflow. The diagram below illustrates the key stages, from sample preparation to data acquisition.
Figure 1: A schematic representation of the typical experimental workflow for MALDI-TOF analysis using a CHCA matrix.
Optimizing CHCA Concentration: A Data-Driven Approach
The optimal concentration of the CHCA matrix is not a single value but rather a range that depends on the analyte, the sample preparation technique, and the desired outcome. A higher concentration of matrix does not always lead to a better spectrum. In fact, excessively high concentrations can lead to signal suppression and the formation of interfering matrix clusters in the low mass range. Conversely, a concentration that is too low may result in poor crystal formation and inefficient ionization.
The following table summarizes recommended starting concentrations of CHCA for various applications, synthesized from established protocols and scientific literature.
| Application | Recommended CHCA Concentration (mg/mL) | Typical Solvent System | Key Considerations |
| General Peptide Analysis (<5 kDa) | 5 - 10 | 50% ACN / 50% H₂O / 0.1% TFA | A saturated solution is also commonly used for this application.[4][5] |
| Low Abundance Peptides | 1.25 - 5 | 50% ACN / 50% H₂O / 0.1% TFA | Lower concentrations can sometimes improve the signal-to-noise ratio for low-abundance analytes.[6] |
| Small Molecules | ~10 | Methanol, Acetonitrile, or other appropriate organic solvents | The choice of solvent is highly dependent on the solubility of the small molecule analyte.[4] |
| Protein Digests (PMF) | 8 - 10 | 84% ACN / 13% Ethanol / 3% H₂O / 0.1% TFA | This solvent system can promote the formation of small, homogeneous crystals.[1] |
| Thin-Layer Method | Saturated Solution for seeding layer; 0.2 - 2 µM analyte in matrix solution for sample layer | 50-70% ACN / 0.1% TFA | This method offers improved salt tolerance and resolution.[7] |
Detailed Protocols for CHCA Matrix Preparation
The following protocols provide step-by-step instructions for preparing CHCA matrix solutions. It is crucial to use high-purity reagents and solvents to minimize contamination. Matrix solutions are light-sensitive and should be prepared fresh daily for optimal performance.[4][5]
Protocol 1: Standard 10 mg/mL CHCA Solution
This is a widely applicable starting point for many peptide analyses.
Materials:
-
High-purity CHCA
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Microcentrifuge tubes
Procedure:
-
Weigh 10 mg of CHCA and place it into a clean 1.5 mL microcentrifuge tube.
-
Prepare the solvent mixture by combining 500 µL of ACN, 500 µL of ultrapure water, and 1 µL of TFA.
-
Add 1 mL of the solvent mixture to the microcentrifuge tube containing the CHCA.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the CHCA completely. A brief sonication can aid in dissolution.
-
Centrifuge the tube at high speed for 30 seconds to pellet any undissolved material.[4]
-
Carefully transfer the supernatant to a new, clean tube. This is your working 10 mg/mL CHCA matrix solution.
Protocol 2: Saturated CHCA Solution
A saturated solution is often used to ensure robust crystal formation.
Materials:
-
Same as Protocol 1.
Procedure:
-
Add an excess of CHCA (e.g., 15-20 mg) to a 1.5 mL microcentrifuge tube.
-
Prepare the solvent mixture as described in Protocol 1 (50% ACN / 50% H₂O / 0.1% TFA).[3]
-
Add 1 mL of the solvent mixture to the tube.
-
Vortex vigorously for at least 2 minutes to ensure the solvent is saturated with CHCA. There should be some undissolved solid remaining at the bottom of the tube.
-
Centrifuge the tube at high speed for 1-2 minutes to pellet the excess solid CHCA.
-
Carefully transfer the supernatant to a new, clean tube. This saturated solution is ready for use.[3]
Sample Deposition: The Dried-Droplet Method
The dried-droplet method is the most common technique for preparing MALDI samples with CHCA.[1][2]
Procedure:
-
Mix your analyte solution and the prepared CHCA matrix solution in a 1:1 volume ratio in a separate tube. For example, mix 1 µL of analyte with 1 µL of matrix solution.
-
Spot 0.5 - 1 µL of the mixture onto a designated spot on the MALDI target plate.[3]
-
Allow the droplet to air-dry at room temperature. This will result in the co-crystallization of the analyte and the matrix.
-
Once the spot is completely dry, the target plate can be loaded into the mass spectrometer for analysis.
Troubleshooting and Expert Insights
-
Inconsistent Results: Ensure the matrix solution is freshly prepared. The purity of CHCA is critical; if you suspect contamination, consider recrystallizing the matrix or using a new, high-purity batch.[8]
-
Low Signal Intensity: The matrix-to-analyte ratio may need optimization. Try diluting your analyte further, as a very high analyte concentration can suppress the signal.[4]
-
Matrix Cluster Interference: In the low mass range, CHCA can form adducts and clusters. Using a lower concentration of CHCA or incorporating additives like ammonium phosphate can help mitigate this issue.[6]
-
Poor Crystal Formation: The solvent composition can be adjusted. For more hydrophobic analytes, increasing the percentage of acetonitrile may improve co-crystallization.[4]
Conclusion
The successful application of 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid as a matrix in MALDI-TOF mass spectrometry is a blend of established protocols and empirical optimization. By understanding the fundamental principles of matrix function and systematically varying parameters such as concentration and solvent composition, researchers can significantly enhance the quality and reproducibility of their data. This guide provides a robust starting point, but the key to mastering MALDI-TOF analysis lies in careful experimentation and a nuanced understanding of the interplay between the matrix, the analyte, and the instrumentation.
References
- MALDI-TOF Sample Prepar
- CHCA or DHB? Systematic Comparison of the Two Most Commonly Used Matrices for Peptide Mass Fingerprint Analysis with MALDI MS. Spectroscopy Online.
-
Sample preparation strategies in MALDI. MassTech. [Link]
- MALDI-TOF Sample Preparation: Does Matrix Purity Really Matter?.
-
4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. PNAS. [Link]
-
I want to performe MALDI-TOF MS for bacterial identification, I would appreciate it if anyone can tell me the matrix solution preparation protocol ?. ResearchGate. [Link]
-
α-Cyano-4-hydroxycinnamic Acid Affinity Sample Preparation. A Protocol for MALDI-MS Peptide Analysis in Proteomics. Analytical Chemistry - ACS Publications. [Link]
-
Matrix Recipes. Harvard Center for Mass Spectrometry. [Link]
-
Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids. PMC. [Link]
- Recrystallization of SA CHCA DHB. Vanderbilt University.
-
MALDI Sample Preparation: the Ultra Thin Layer Method. PMC. [Link]
-
2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. PubMed. [Link]
-
(PDF) 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. ResearchGate. [Link]
-
Mass Analysis of Peptides and Tryptic Digests of Proteins. MassTech's AP-MALDI. [Link]
-
Matrix Selection for the Visualization of Small Molecules and Lipids in Brain Tumors Using Untargeted MALDI-TOF Mass Spectrometry Imaging. MDPI. [Link]
Sources
- 1. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 2. pnas.org [pnas.org]
- 3. proteochem.com [proteochem.com]
- 4. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 5. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. MALDI Sample Preparation: the Ultra Thin Layer Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Optimizing the Matrix-to-Analyte Ratio for α-Cyano-4-hydroxycinnamic Acid (CHCA) in MALDI-TOF Mass Spectrometry
An Application Note and Protocol for Researchers
Abstract
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a cornerstone technique for the analysis of a wide range of analytes, particularly peptides and proteins.[1][2] The success of a MALDI experiment is critically dependent on the sample preparation, which involves co-crystallizing the analyte with a suitable matrix.[3][4] α-Cyano-4-hydroxycinnamic acid (CHCA) is a widely used matrix, especially for peptides and smaller proteins (<30 kDa), due to its strong UV absorption and ability to promote efficient ionization.[5][6] A pivotal, yet often overlooked, parameter in sample preparation is the molar ratio of matrix to analyte (M:A). This ratio dictates the efficiency of analyte isolation within the crystal lattice, the subsequent energy transfer from the laser, and the ultimate ionization efficiency.[6][7] An improper M:A ratio can lead to poor signal intensity, low resolution, or complete signal suppression.
This guide provides a comprehensive framework and a detailed experimental protocol for systematically optimizing the matrix-to-analyte ratio for CHCA. By following this protocol, researchers can establish robust, reproducible conditions tailored to their specific analyte and instrumentation, thereby maximizing data quality for applications in proteomics, drug discovery, and molecular biology.
The Principle: Why the Matrix-to-Analyte Ratio is Critical
The function of a MALDI matrix is to absorb energy from the laser and transfer it to the analyte, causing desorption and "soft" ionization with minimal fragmentation.[2][8][9] For this to occur efficiently, analyte molecules must be individually isolated and embedded within a vast excess of matrix molecules.[10] The molar M:A ratio is the quantitative expression of this relationship.
-
An Insufficient M:A Ratio (Too Little Matrix): If the concentration of the matrix is too low relative to the analyte, multiple analyte molecules may aggregate. This leads to inefficient energy transfer, poor ionization, and significantly reduced signal intensity. Analyte-analyte interactions can dominate, resulting in a suppressed or absent signal.
-
An Excessive M:A Ratio (Too Much Matrix): Conversely, if the matrix concentration is overwhelmingly high, it can also be detrimental. This can lead to the formation of large, dense matrix crystals that "hide" the analyte from the laser. Furthermore, an excess of matrix can lead to a spectrum dominated by matrix-related ions (clusters and adducts), particularly in the low mass range (<1000 m/z), which can obscure analyte peaks and increase the noise baseline.[11]
The optimal M:A ratio creates a "sweet spot" where analyte molecules are perfectly dispersed, leading to a homogenous co-crystallization that yields high signal intensity, excellent resolution, and a high signal-to-noise (S/N) ratio.[7] This ratio is not universal; it is highly dependent on the analyte's properties (hydrophobicity, concentration) and the specific sample preparation technique employed.[6] Therefore, empirical determination is essential. A typical starting point for peptides is a molar ratio between 1,000:1 and 20,000:1 (Matrix:Analyte).[6]
Experimental Design for M:A Ratio Optimization
The core of this protocol is to prepare a series of matrix/analyte mixtures where the analyte concentration is held constant while the matrix concentration is varied (or vice-versa) to cover a range of M:A molar ratios. These mixtures are then spotted on a MALDI target, and the resulting spectra are evaluated for key performance metrics.
Caption: Workflow for systematic optimization of the matrix-to-analyte ratio.
Detailed Protocol
Materials and Reagents
-
Analyte: Peptide, protein, or small molecule of interest.
-
MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA), high purity (Sigma-Aldrich, Cat. No. C2020 or equivalent).
-
Solvents:
-
Acetonitrile (ACN), HPLC or MS-grade.
-
Trifluoroacetic acid (TFA), MS-grade.
-
Ultrapure water (e.g., Milli-Q or equivalent).
-
-
Equipment:
-
MALDI-TOF Mass Spectrometer.
-
MALDI target plate (compatible with instrument).
-
Calibrated micropipettes (P2, P10, P200).
-
Microcentrifuge tubes (1.5 mL).
-
Vortex mixer.
-
Microcentrifuge.
-
Step 1: Preparation of Stock Solutions
Causality: Preparing concentrated, accurate stock solutions is critical for creating a reliable dilution series. The chosen solvent system must ensure complete dissolution of both the matrix and the analyte.[6]
A. CHCA Matrix Stock Solution (Saturated) A saturated solution ensures maximum matrix concentration and consistent preparation.[12]
-
Add ~10 mg of CHCA to a 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of Matrix Solvent (50% ACN / 0.1% TFA in ultrapure water).
-
Vortex vigorously for 1-2 minutes to ensure maximal dissolution. The solution will appear cloudy, as it is a saturated suspension.
-
Centrifuge the tube at ~14,000 x g for 2-3 minutes to pellet the undissolved solid.[4]
-
Carefully pipette the clear supernatant into a new, clean tube. This is your CHCA Matrix Stock . Prepare this solution fresh daily for best results.[5][6]
B. Analyte Stock Solution (e.g., 10 pmol/µL) The concentration should be relevant to your typical experimental conditions.
-
Dissolve your purified analyte in a suitable solvent to a known concentration. For peptides, Analyte Solvent (30% ACN / 0.1% TFA in ultrapure water) is often a good choice.
-
For this example, we will assume a final stock concentration of 10 pmol/µL .
Step 2: Generating the Matrix-to-Analyte Ratio Series
This step involves mixing the stock solutions in different proportions. We will aim for a final analyte amount of 5 pmol on the spot, mixed in a total volume of 10 µL before spotting.
-
Label five clean microcentrifuge tubes 1 through 5.
-
In each tube, pipette 0.5 µL of the Analyte Stock Solution (10 pmol/µL). This ensures each spot will contain the same absolute amount of analyte (5 pmol).
-
To each tube, add the CHCA Matrix Stock and Matrix Solvent according to the volumes in Table 1. Pipette up and down gently to mix.
Table 1: Example Mixing Scheme for M:A Ratio Optimization (Note: Molar concentration of saturated CHCA is ~53 mM. Analyte concentration in the mix is 0.5 pmol/µL.)
| Tube # | Analyte Stock (µL) | CHCA Matrix Stock (µL) | Matrix Solvent (µL) | Total Volume (µL) | Approx. Molar M:A Ratio |
| 1 | 0.5 | 1.0 | 8.5 | 10 | ~2,000:1 |
| 2 | 0.5 | 2.5 | 7.0 | 10 | ~5,000:1 |
| 3 | 0.5 | 5.0 | 4.5 | 10 | ~10,000:1 |
| 4 | 0.5 | 7.5 | 2.0 | 10 | ~15,000:1 |
| 5 | 0.5 | 9.5 | 0.0 | 10 | ~20,000:1 |
Step 3: Sample Spotting (Dried-Droplet Method)
The dried-droplet method is the most common and straightforward technique for MALDI sample preparation.[3][5] Homogeneity of the crystal spot is key to reproducibility.[3]
-
Using a micropipette, carefully spot 0.5 to 1.0 µL of the mixture from Tube 1 onto a designated position on the MALDI target plate.
-
Repeat for each mixture, using a fresh pipette tip for each one to prevent cross-contamination.
-
Allow the droplets to air-dry completely at room temperature. This may take 5-15 minutes. Do not heat the plate to speed up drying, as this can lead to irregular crystal formation.
-
Once dry, a thin, often whitish, film of matrix-analyte co-crystals should be visible.
Step 4: MALDI-MS Data Acquisition
-
Load the target plate into the mass spectrometer.
-
Acquire spectra in the appropriate mass range for your analyte.
-
Crucially, keep instrument parameters consistent across all spots. This includes:
-
Laser Power: Use the minimum power necessary to obtain a good signal. Start low and increase gradually.
-
Number of Laser Shots: Sum the same number of shots per spectrum (e.g., 500-1000 shots).
-
Acquisition Area: Collect data from several different locations within each spot to ensure the spectrum is representative and to mitigate issues from crystal heterogeneity (the "sweet spot" problem).[3]
-
Data Analysis and Interpretation
The optimal M:A ratio is identified by comparing the quality of the mass spectra obtained from each spot. The primary metrics for evaluation are the Signal-to-Noise (S/N) ratio, signal intensity, and resolution.[13][14]
Table 2: Example Data Evaluation for M:A Ratio Optimization
| M:A Ratio (Approx.) | Signal Intensity (a.u.) | S/N Ratio | Resolution (FWHM at m/z 1500) | Observations |
| 2,000:1 | 8,500 | 35:1 | 800 | Weak signal, high baseline noise. Potential analyte aggregation. |
| 5,000:1 | 25,000 | 150:1 | 1200 | Strong signal, good S/N. Peaks are well-defined. |
| 10,000:1 | 32,000 | 250:1 | 1500 | Optimal. Highest signal intensity and S/N. Excellent peak shape and resolution. |
| 15,000:1 | 28,000 | 200:1 | 1400 | Good signal, but slight decrease in intensity. Matrix cluster signals begin to appear in the low mass range. |
| 20,000:1 | 15,000 | 90:1 | 1100 | Significant signal suppression. Spectrum shows prominent matrix cluster peaks, obscuring the baseline. |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No analyte signal on any spot | Analyte concentration is too low; poor analyte purity (salts, detergents). | Concentrate the analyte. Perform sample cleanup (e.g., ZipTip). Ensure analyte is soluble in the final mixture. |
| Low signal intensity across all spots | M:A ratio range is too high (signal suppression); insufficient laser power. | Expand the M:A ratio series to lower values (e.g., 500:1). Gradually increase laser power, but avoid excessive energy which can cause fragmentation. |
| High chemical noise / matrix clusters | M:A ratio is too high; matrix solution is old or improperly prepared. | Test lower M:A ratios. Prepare fresh CHCA matrix solution daily. Consider adding diammonium citrate (DAC) to the matrix solution to suppress matrix clusters.[11] |
| Poor shot-to-shot reproducibility | Inhomogeneous crystal formation; "hot spots". | Improve spotting technique. Ensure slow, even drying. Acquire data from multiple regions of the spot and average the spectra. Consider alternative spotting methods like the thin-layer method. |
References
-
MassTech, Inc. (n.d.). Sample preparation strategies in MALDI. Retrieved from [Link]
-
Stojak, M., et al. (2014). Importance of the Matrix and the Matrix/Sample Ratio in MALDI-TOF-MS Analysis of Cathelicidins Obtained from Porcine Neutrophils. Acta Physica Polonica A, 126(5). Retrieved from [Link]
-
Lin, Y. H., et al. (2016). Preparation of Homogeneous MALDI Samples for Quantitative Applications. Journal of Visualized Experiments, (116), 54508. Retrieved from [Link]
-
MIT Department of Chemistry. (n.d.). MALDI-TOF Sample Preparation. Retrieved from [Link]
-
Bruker Daltonics. (n.d.). Bruker Guide to MALDI Sample Preparation. Retrieved from [Link]
-
Peter, J. F., & Pfenninger, A. (2015). Sample Preparation: A Crucial Factor for the Analytical Performance of Rationally Designed MALDI Matrices. Journal of The American Society for Mass Spectrometry, 26(5), 870–873. Retrieved from [Link]
-
Northern Illinois University. (2016, March 28). Sample Preparation for MALDI-TOF Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
-
Washington University in St. Louis. (n.d.). MALDI Sample Preparation General Recommendations. Retrieved from [Link]
-
Kratzer, R., et al. (2008). 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. Proceedings of the National Academy of Sciences, 105(34), 12261-12266. Retrieved from [Link]
-
Wang, Y., et al. (2010). CHCA or DHB? Systematic Comparison of the Two Most Commonly Used Matrices for Peptide Mass Fingerprint Analysis with MALDI MS. Spectroscopy Online. Retrieved from [Link]
-
University of Tübingen. (2016). MALDI-TOF/TOF mass spectrometry. Retrieved from [Link]
-
JoVE. (2023). Video: MALDI-TOF Mass Spectrometry-Principle, Operation and Uses. Retrieved from [Link]
-
Gobom, J., et al. (2001). Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics. Analytical Chemistry, 73(3), 434-8. Retrieved from [Link]
-
Pabst, M., et al. (2007). The signal-to-noise ratio as a measure of HA oligomer concentration: a MALDI-TOF MS study. Glycoconjugate Journal, 24(2-3), 135-41. Retrieved from [Link]
-
Shimadzu. (n.d.). Principle of MALDI/TOFMS. Retrieved from [Link]
-
LCGC. (2020). Why Use Signal-To-Noise As a Measure of MS Performance When It Is Often Meaningless?. Retrieved from [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 3. Preparation of Homogeneous MALDI Samples for Quantitative Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 6. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 7. Importance of the Matrix and the Matrix/Sample Ratio in MALDI-TOF-MS Analysis of Cathelicidins Obtained from Porcine Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aims.chem.utoronto.ca [aims.chem.utoronto.ca]
- 9. jove.com [jove.com]
- 10. Principle of MALDI/TOFMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. proteochem.com [proteochem.com]
- 13. The signal-to-noise ratio as a measure of HA oligomer concentration: a MALDI-TOF MS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spectroscopyonline.com [spectroscopyonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Cyano-3-(1H-pyrrol-2-yl)acrylic Acid Crystallization
This technical guide addresses the optimization of 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid (often abbreviated as CPA or Py-CCA ) as a MALDI matrix.[1][2]
While structurally similar to the "gold standard"
Matrix Profile & Mechanism
Why use this matrix? Unlike CHCA, the pyrrole-based CPA matrix offers a modified proton affinity (PA) and hydrophobicity profile.[1][2] It is particularly effective for:
-
Low Molecular Weight (LMW) Compounds: Reducing matrix background noise in the <500 Da region compared to CHCA.[2]
-
Electronegative Analytes: The pyrrole nitrogen acts as a hydrogen bond donor/acceptor, potentially stabilizing specific analyte classes (e.g., lipids, specific peptides) differently than the phenolic hydroxyl of CHCA.[1][2]
Physicochemical Drivers of Crystallization
| Feature | CHCA (Standard) | CPA (Pyrrole Analog) | Impact on Protocol |
| Core Structure | Phenyl-Acrylic Acid | Pyrrole-Acrylic Acid | Pyrrole ring enhances |
| Acidity (pKa) | Phenolic OH (Acidic) | Pyrrole NH (Weakly Acidic/Amphoteric) | May require higher TFA concentration for ionization.[1][2] |
| Solubility | Moderate in ACN/H2O | Lower in pure water; higher in alcohols | Critical: Requires higher organic solvent ratio (e.g., 70% ACN) to prevent premature precipitation.[2] |
Standard Operating Procedures (SOPs)
Protocol A: The "Modified" Dried Droplet Method
Best for: Rapid screening of peptides and robust analytes.[2]
Reagents:
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in ultrapure water[1][2]
-
Matrix Stock: CPA powder (High Purity >98%)
Workflow:
-
Solubilization: Prepare a saturated solution of CPA in TA70 (70% ACN : 30% Solvent B).
-
Clarification: Vortex for 1 minute. Centrifuge at 12,000 x g for 2 minutes. Use only the supernatant.
-
Deposition: Mix Analyte (1 µL) + Matrix Supernatant (1 µL) in a microtube.
-
Spotting: Deposit 0.5 µL onto the target. Allow to air dry at room temperature.[3]
Protocol B: The Two-Layer "Seed" Method (Recommended)
Best for: High homogeneity, quantitative analysis, and eliminating "sweet spots."[1][2]
This method creates a thin, homogeneous bed of crystals first, onto which the analyte is concentrated.[1][2]
Workflow:
-
Seed Layer: Dissolve CPA (5 mg/mL) in Acetone:Isopropanol (2:1) .
-
Why? Acetone evaporates instantly, creating a micro-crystalline film rather than large needles.[2]
-
-
Deposition 1: Apply 0.5 µL of Seed Solution to the target. Wait 10 seconds for a thin film to form.
-
Analyte Layer: Mix Analyte (1:1) with a dilute CPA solution (saturated solution diluted 1:2 with TA30).[1][2]
-
Deposition 2: Apply 0.5 µL of the Analyte Mix on top of the Seed Layer. The solvent will partially re-dissolve the seed, co-crystallizing the analyte into the upper lattice.[1][2]
Troubleshooting Logic (Decision Tree)
The following diagram illustrates the troubleshooting workflow for CPA crystallization issues.
Caption: Diagnostic logic for resolving common CPA matrix crystallization failures.
Frequently Asked Questions (FAQs)
Q: I see "Sweet Spots" (signal only at the rim). How do I fix this? A: This is the "Coffee Ring Effect," common with acrylic acid derivatives. The rim crystallizes first, concentrating the analyte there.[1]
-
Fix: Switch to Protocol B (Two-Layer Method) . The acetone seed layer provides nucleation sites across the entire spot, forcing uniform crystallization.[1][2] Alternatively, recrystallize on-target using 0.2 µL of cold ethanol.[1]
Q: The matrix is not dissolving completely in 50% ACN. A: CPA is more hydrophobic than CHCA. Increase the organic modifier to 70% Acetonitrile or add 10% Methanol to the solvent mix. Ensure the solution is centrifuged; suspended micro-particulates act as "bad seeds" creating large, irregular crystals.
Q: My signal intensity is lower than with CHCA for peptides. A: The proton affinity of the pyrrole ring differs from the phenol.
-
Fix: If the analyte is basic (peptides), ensure the matrix solution is sufficiently acidic.[1][2] Increase TFA concentration to 0.5% or add 1 mM Ammonium Phosphate to suppress alkali adducts (Na+, K+) which might be dominating the spectrum.[2]
Q: Can I use this matrix for lipids? A: Yes, CPA is often superior to CHCA for lipids because it forms less "cluster noise" in the low mass range.
-
Protocol Adjustment: For lipids, dissolve the matrix in Chloroform:Methanol (2:1) instead of water-based systems to ensure analyte solubility during co-crystallization.
Advanced Visualization: Protocol Logic
This diagram compares the crystallization kinetics of the Dried Droplet vs. Thin Layer methods for CPA.
Caption: Comparison of crystallization kinetics. The Thin Layer method forces rapid nucleation, preventing analyte segregation.[1][2]
References
-
Comparison of CHCA Derivatives: Title: Alternative CHCA-based matrices for the analysis of low molecular weight compounds by UV-MALDI-tandem mass spectrometry.[1][2] Source: Journal of Mass Spectrometry (2011).[2][4] URL:[Link][1][2][4]
-
Pyrrole-Acrylic Acid Crystal Structure: Title: (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate crystal structure and hydrogen bonding motifs.[1][2] Source: Acta Crystallographica Section E (2011).[1][2][5] URL:[Link]
-
General Matrix Preparation Protocols: Title: Influence of Matrix Solution Conditions on the MALDI-MS Analysis of Peptides and Proteins. Source: The Rockefeller University / Analytical Chemistry. URL:[Link][1][2]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lab.rockefeller.edu [lab.rockefeller.edu]
- 4. Alternative CHCA-based matrices for the analysis of low molecular weight compounds by UV-MALDI-tandem mass spectrometry. [sonar.ch]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stability & Handling of 2-Cyano-3-(1H-pyrrol-2-yl)acrylic Acid
Status: Operational Ticket ID: T-PYR-OX-001 Subject: Prevention of Oxidative Degradation & Polymerization Assigned Specialist: Senior Application Scientist
Executive Summary
2-Cyano-3-(1H-pyrrol-2-yl)acrylic acid (CAS 122520-93-8) is a specialized Michael acceptor often used as a pharmacophore in kinase inhibitors and as a matrix in proteomics. Its structural core—a pyrrole ring conjugated to an electron-withdrawing cyano-acrylic moiety—creates a "push-pull" electronic system.
While this conjugation drives its biological reactivity, it also renders the molecule highly susceptible to oxidative polymerization and photochemical degradation . The electron-rich pyrrole nitrogen is prone to radical cation formation upon exposure to atmospheric oxygen (
This guide provides a self-validating system to prevent these issues, ensuring experimental reproducibility.
Diagnostic & Mechanism Visualization
Figure 1: Degradation Pathway & Diagnostic Flow
Caption: Logical flow illustrating the transition from stable monomer to oxidized polymer, triggered by environmental factors.
Troubleshooting Guide (Root Cause Analysis)
Issue 1: Solution turns from pale yellow to dark brown/black.
Diagnosis: Oxidative Polymerization.
-
The Mechanism: The pyrrole ring is electron-rich. Oxygen acts as a single-electron oxidant, removing an electron from the pyrrole nitrogen to form a radical cation. These radicals attack adjacent monomers, initiating a chain reaction similar to the formation of conductive polypyrrole.
-
Corrective Action:
-
Discard the solution; filtration will not remove soluble oligomers that affect bioactivity.
-
Implement SOP-01 (Freeze-Pump-Thaw) for all future solvents.
-
Switch to amber glassware immediately.
-
Issue 2: Precipitation occurs upon thawing a DMSO stock solution.
Diagnosis: Hygroscopic Aggregation.
-
The Mechanism: DMSO is highly hygroscopic. If stored at -20°C without a septum, it absorbs atmospheric water upon thawing. Water is a poor solvent for this hydrophobic molecule, causing it to crash out. Furthermore, water can facilitate nucleophilic attack on the cyano-alkene bond.
-
Corrective Action:
-
Use anhydrous DMSO packed under Argon (Sure/Seal™ or equivalent).
-
Aliquot stocks into single-use vials to avoid repeated freeze-thaw cycles.
-
Allow the vial to reach room temperature before opening to prevent condensation.
-
Issue 3: Loss of UV absorbance at (approx. 300-350 nm).
Diagnosis: Photochemical Isomerization or Cyclization.
-
The Mechanism: The conjugated double bond can undergo
isomerization or electrocyclic ring closure under UV light, breaking the conjugation length and reducing absorbance. -
Corrective Action:
-
Wrap all reaction vessels in aluminum foil.
-
Perform weighing and dissolution in a biosafety cabinet with the UV light OFF .
-
Standard Operating Procedures (SOPs)
SOP-01: The Freeze-Pump-Thaw Degassing Protocol
Required for: Preparing stock solutions for long-term storage or sensitive kinetics assays.
Objective: Remove dissolved oxygen (approx. 8-9 mg/L in standard solvents) which acts as the primary oxidant.
Workflow Diagram: Caption: The cyclic process required to achieve <0.1 ppm dissolved oxygen.
Protocol Steps:
-
Seal: Place solvent in a Schlenk flask or heavy-wall vial with a high-integrity septum.
-
Freeze: Submerge the flask in liquid nitrogen until the solvent is solid.
-
Pump: Open the flask to high vacuum (Schlenk line) for 5–10 minutes. Note: The solvent is frozen, so only headspace gas is removed.
-
Thaw: Close the vacuum valve. Place the flask in a warm water bath. As it melts, dissolved gas will bubble out into the headspace.[1]
-
Repeat: Perform this cycle 3 times .
-
Backfill: After the final thaw, backfill with high-purity Argon.
SOP-02: Solvent Compatibility & Storage
| Solvent | Suitability | Notes for 2-Cyano-3-(1H-pyrrol-2-yl)acrylic acid |
| DMSO | High | Best for stock (10-50 mM). Must be anhydrous. Freezes at 19°C. |
| Ethanol | Medium | Good for synthesis workup. Prone to absorbing oxygen; must be degassed.[2] |
| Water | Low | Insoluble.[3] Causes precipitation if >10% in stock. |
| Acetonitrile | High | Preferred for LC-MS. Excellent stability if degassed. |
Frequently Asked Questions (FAQ)
Q: Can I use nitrogen sparging (bubbling) instead of Freeze-Pump-Thaw? A: For routine HPLC, yes. For long-term stock storage, no . Sparging removes bulk oxygen but is less effective at removing oxygen trapped in the solvation shell of polar solvents like DMSO. Freeze-Pump-Thaw is the only way to ensure thermodynamic equilibrium favoring gas removal.
Q: My compound arrived as a yellow powder. How should I store the solid? A: Store the solid at -20°C , desiccated, and protected from light. The solid is more stable than the solution, but surface oxidation can still occur. If the powder turns orange/brown, purify via recrystallization (typically from Ethanol/Water) before use.
Q: Why does the protocol recommend Argon over Nitrogen? A: Argon is heavier than air, whereas Nitrogen is slightly lighter. An Argon "blanket" sits on top of your solution in the vial, providing a more robust physical barrier against oxygen re-entry when the septum is punctured.
Q: Is this molecule toxic? A: Treat as a potential irritant and sensitizer. The cyano-acrylic motif is a Michael acceptor that can alkylate cysteine residues in proteins. Always handle inside a fume hood with nitrile gloves.
References
-
Sigma-Aldrich. Technical Bulletin AL-134: Handling Air-Sensitive Reagents.[4] (General protocols for inert atmosphere techniques).
-
Santa Cruz Biotechnology. 2-Cyano-3-(1H-pyrrol-2-yl)acrylic acid (CAS 122520-93-8) Product Data.[5] (Physical properties and storage).[6][7][8]
-
Yuvaraj, H., et al. (2011). (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate.[9] Acta Crystallographica Section E. (Structural data on the ethyl ester derivative confirming planar conjugated system).
-
University of Washington. Freeze-Pump-Thaw Degassing of Liquids. (Detailed methodology for SOP-01).
-
BenchChem. Handling Air-Sensitive Reagents in Pyrrole Synthesis. (Specific context on pyrrole oxidation). Note: Direct deep link to dynamic support pages may vary; refer to general handling guides.
Sources
- 1. emeraldcloudlab.com [emeraldcloudlab.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. 2-Cyano-3-(1H-pyrrol-2-yl)acrylic acid | CAS 122520-93-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Pyrrole-2-carboxaldehyde 2-Formylpyrrole [sigmaaldrich.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Alkali Metal Adducts in the Mass Spectra of 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid
This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with alkali metal adducts in the mass spectrometric analysis of 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid. This document provides in-depth troubleshooting strategies and frequently asked questions to ensure the acquisition of clean, interpretable mass spectra, thereby enhancing the accuracy and reliability of your experimental results.
Introduction: The Challenge of Alkali Metal Adducts
In electrospray ionization mass spectrometry (ESI-MS), the formation of adduct ions is a common phenomenon where the analyte molecule associates with a cation from the sample matrix or mobile phase.[1][2] While the protonated molecule, [M+H]⁺, is often the ion of interest for analysis, the presence of alkali metal cations, particularly sodium ([M+Na]⁺) and potassium ([M+K]⁺), can lead to a significant reduction in the signal intensity of the target ion and complicate spectral interpretation.[3] The molecular formula for 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid is C₈H₆N₂O₂ with a molecular weight of 162.15 g/mol .[4] The presence of oxygen and nitrogen atoms in its structure can increase its affinity for sodium ion adduct formation.[5][6]
This guide will walk you through the causes of alkali metal adduct formation and provide actionable protocols to mitigate their presence in your mass spectra of 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid.
Frequently Asked Questions (FAQs)
Q1: How can I identify alkali metal adducts in my mass spectrum of 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid?
A1: Alkali metal adducts are readily identifiable by their mass-to-charge ratio (m/z) relative to the protonated molecule ([M+H]⁺). For 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid (MW = 162.15), you would look for the following peaks in positive ion mode:
-
Protonated molecule [M+H]⁺: m/z ≈ 163.16
-
Sodium adduct [M+Na]⁺: m/z ≈ 185.14 (M + 22.99)
-
Potassium adduct [M+K]⁺: m/z ≈ 201.11 (M + 39.10)
The presence of peaks at m/z values approximately 22 and 38 units higher than your expected [M+H]⁺ peak are strong indicators of sodium and potassium adducts, respectively.[7]
Q2: What are the common sources of sodium and potassium contamination in my LC-MS workflow?
A2: Alkali metal contamination can be introduced at multiple stages of your experiment. Common sources include:
-
Glassware: Glass can leach sodium and potassium ions into your solvents and samples.[7]
-
Solvents and Reagents: Even high-purity solvents can contain trace amounts of alkali metal salts.[3]
-
Sample Matrix: Biological samples inherently contain high concentrations of salts.[8]
-
Human Contact: Touching sample vials or pipette tips with bare hands can transfer salts.[7]
-
LC System: Wear and tear of pump seals and tubing can introduce metal ions.
Q3: Why are alkali metal adducts problematic for my analysis?
A3: The formation of these adducts can be detrimental to your analysis for several reasons:
-
Reduced Sensitivity: The ion signal is split between the protonated molecule and one or more adduct peaks, lowering the signal-to-noise ratio for your target analyte.[8][9]
-
Complicated Spectra: The presence of multiple adducts can make the mass spectrum difficult to interpret, especially for unknown compounds or complex mixtures.[7]
-
Inaccurate Quantification: If the adduct formation is not consistent across samples and standards, it can lead to inaccurate and irreproducible quantification.[8]
Troubleshooting Guide: A Multi-faceted Approach to Adduct Removal
Effectively removing alkali metal adducts requires a systematic approach that addresses potential sources of contamination throughout the experimental workflow.
Diagram: Troubleshooting Workflow for Adduct Removal
Caption: A systematic workflow for troubleshooting and removing alkali metal adducts.
Step 1: Optimizing Sample and Mobile Phase Preparation
This is the most critical step, as preventing contamination is more effective than trying to remove it later.
Protocol 1: Minimizing Contamination from Labware and Reagents
-
Utilize Plasticware: Whenever possible, use polypropylene or other high-purity plastic vials and containers instead of glassware to prepare samples and mobile phases.[7]
-
Select High-Purity Solvents: Use LC-MS grade water, acetonitrile, and methanol to minimize the introduction of alkali metal impurities.
-
Wear Gloves: Always wear nitrile gloves when handling sample vials, pipette tips, and solvent bottles to prevent salt transfer from your hands.[7]
-
Freshly Prepared Mobile Phases: Prepare mobile phases fresh daily to prevent the leaching of contaminants from storage containers.
Step 2: Modifying the LC-MS Method
If adducts persist after optimizing your preparation techniques, the next step is to adjust your chromatographic and mass spectrometric conditions.
Protocol 2: Mobile Phase Additives to Suppress Adduct Formation
The principle here is to increase the concentration of protons (H⁺) or other competing cations (like NH₄⁺) to favor the formation of the [M+H]⁺ ion.
-
Acidification: The most common and effective method is to lower the pH of the mobile phase.[7]
-
Addition of Ammonium Salts:
-
In cases where acidification alone is insufficient, adding a volatile ammonium salt like ammonium formate or ammonium acetate (typically 1-5 mM) can be effective.[11] The ammonium ions (NH₄⁺) can compete with sodium and potassium ions for adduction to the analyte.
-
-
Use of Fluorinated Alkanoic Acids:
| Mobile Phase Additive | Typical Concentration | Mechanism of Action | Considerations |
| Formic Acid | 0.1% (v/v) | Increases proton concentration | Standard for most applications |
| Ammonium Acetate | 1-5 mM | Competitive cationization with NH₄⁺ | May cause ion suppression at higher concentrations[11] |
| Trifluoroacetic Acid (TFA) | 0.02-0.05% (v/v) | Strong ion pairing and metal scavenging | Can cause significant ion suppression |
Protocol 3: Choice of Organic Solvent
-
Acetonitrile over Methanol: If your chromatography allows, prefer acetonitrile as the organic solvent in your mobile phase. Methanol has been observed to result in a higher degree of sodium adduct formation compared to acetonitrile.[11]
Step 3: Instrument Maintenance
A clean instrument is crucial for minimizing background noise and adduct formation.
Protocol 4: Cleaning the ESI Source and Flushing the LC System
-
Clean the ESI Source: Regularly clean the components of your ESI source, including the capillary, skimmer, and lenses, according to the manufacturer's recommendations. Salt deposits in the source can be a persistent source of adducts.
-
Flush the LC System: If you suspect contamination within the LC system, flush all lines with a solution designed to remove metal ions, such as a commercially available metal chelating solution or a sequence of high-purity solvents.
Diagram: Mechanism of Adduct Suppression
Caption: Competitive ionization process to suppress alkali metal adduct formation.
By implementing these troubleshooting steps systematically, you can significantly reduce or eliminate alkali metal adducts from the mass spectra of 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid, leading to higher quality, more reliable data for your research and development activities.
References
-
Zhao, K-W. (2016). How can I avoid adduct formation for high molecular weight protein using ESI-MS? ResearchGate. Available at: [Link]
-
Demirev, P., Fenyo, D., Hakansson, P., & Sundqvist, B. U. R. (1991). Mechanism of Formation of Alkali Metal Cation Adducts in Plasma Desorption Mass Spectrometry of Biomolecules. Organic Mass Spectrometry, 26, 471-475. Available at: [Link]
-
Kruve, A., Kaupmees, K., & Leito, I. (2013). Sodium adduct formation efficiency in ESI source. Journal of Mass Spectrometry, 48(6), 695-702. Available at: [Link]
-
Klink, F. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Separation Science. Available at: [Link]
-
Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science, 12(2), 180-192. Available at: [Link]
-
Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science, 12(2), 180-192. Available at: [Link]
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Birdsall, R. E., et al. (2016). Reduction of metal adducts in oligonucleotide mass spectra in ion-pair reversed-phase chromatography/mass spectrometry analysis. Rapid Communications in Mass Spectrometry, 30(14), 1667-1675. Available at: [Link]
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Separation Science. (2024). Dealing with Metal Adduct Ions in Electrospray: Part 1. Available at: [Link]
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Kruve, A., Kaupmees, K., & Leito, I. (2013). Sodium adduct formation efficiency in ESI source. Semantic Scholar. Available at: [Link]
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Kruve, A., et al. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(8), 1645-1654. Available at: [Link]
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Waters. (2017). The Impact of Adducts and Strategies to Control Them in IP-RPLC Based Oligonucleotide Analyses. Available at: [Link]
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Mad Barn. (2023). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. Available at: [Link]
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Go, E. P., et al. (2004). Removal of sodium and potassium adducts using a matrix additive during matrix-associated laser desorption/ionization time-of-flight mass spectrometric analysis of peptides. Rapid Communications in Mass Spectrometry, 18(23), 2953-2959. Available at: [Link]
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eScholarship. (2023). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. Available at: [Link]
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SpringerLink. (2023). Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS. Available at: [Link]
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National Institutes of Health. (2014). Solution Additives that Desalt Protein Ions in Native Mass Spectrometry. Available at: [Link]
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Waters. (n.d.). How to mitigate ionization with sodium - WKB67465. Available at: [Link]
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ResearchGate. (2013). Using sodium ion adducts in LC/MS for quantification of steroids? Available at: [Link]
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Spectroscopy Online. (2006). Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS. Available at: [Link]
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National Institutes of Health. (2011). DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry. Available at: [Link]
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ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Available at: [Link]
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AZoLifeSciences. (2022). Underestimating the Role of Sample Preparation. Available at: [Link]
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SpectraBase. (n.d.). (E)-2-cyano-3-(1H-pyrrol-2-yl)-2-propenoic acid ethyl ester - Optional[MS (GC)] - Spectrum. Available at: [Link]
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Validation & Comparative
A Technical Guide for Researchers: CHCA vs. 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid for Peptide Mass Fingerprinting
A Senior Application Scientist's Perspective on Matrix Selection for High-Fidelity Proteomic Analysis
In the landscape of modern proteomics, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry stands as a cornerstone for protein identification through peptide mass fingerprinting (PMF). The success of a PMF experiment is critically dependent on the choice of the matrix, a crystalline compound that co-crystallizes with the sample and facilitates the "soft" ionization of peptide molecules. For decades, α-cyano-4-hydroxycinnamic acid (CHCA) has been the workhorse matrix for peptide analysis, prized for its high sensitivity.
The Established Gold Standard: α-Cyano-4-hydroxycinnamic acid (CHCA)
CHCA is an aromatic cinnamic acid derivative that has become the matrix of choice for the analysis of peptides in the mass range of 700 to 3500 Da. Its widespread adoption is a testament to its ability to generate high-quality mass spectra with excellent sensitivity, often enabling detection in the low femtomole to attomole range.[1]
Mechanism of Action and Key Attributes
The efficacy of CHCA in MALDI-MS is attributed to several key properties:
-
Strong UV Absorption: CHCA exhibits strong absorbance at the wavelengths of commonly used nitrogen lasers (337 nm) and Nd:YAG lasers (355 nm), allowing for efficient energy transfer to the analyte.[2]
-
Analyte Incorporation: It readily co-crystallizes with peptides, forming a solid solution that promotes the isolation of individual analyte molecules.
-
Proton Donation: As a weak organic acid, CHCA acts as a proton source in the gas phase, facilitating the formation of singly protonated peptide ions [M+H]+, which are readily detected by the mass spectrometer.[2]
Performance Characteristics of CHCA
| Performance Metric | Typical Performance with CHCA | Supporting Evidence |
| Sensitivity | High, enabling detection of low-abundance peptides (femtomole to attomole range). | CHCA is widely recognized for its high sensitivity in peptide analysis.[1][3] |
| Mass Range | Optimal for peptides in the 700 - 3500 Da range. | CHCA is a good matrix for peptides with mass ions below 2500 Da.[4] |
| Signal-to-Noise Ratio | Generally high, contributing to clear and interpretable spectra. | Ultrapure CHCA matrix produces MALDI mass spectra with high S/N ratios. |
| Resolution | Capable of providing high-resolution spectra for accurate mass determination. | Ultrapure CHCA leads to MALDI mass spectra with excellent resolution. |
| Common Issues | Can produce matrix-related cluster ions in the low mass range (<700 Da), which may interfere with the detection of small peptides.[3] | The addition of ammonium salts to the CHCA matrix has been reported to reduce matrix cluster signals.[3] |
A Potential Challenger: 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid (CPA)
While direct experimental data on the use of 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid as a MALDI matrix for peptide mass fingerprinting is scarce, we can infer its potential performance based on its chemical structure and by drawing parallels with a structurally similar compound, 2-cyano-3-(2-thienyl)acrylic acid (CTA). CTA, which features a five-membered thiophene ring instead of a pyrrole ring, has been investigated as a MALDI matrix and has shown performance comparable to CHCA for peptide analysis.[5][6]
Theoretical Performance Profile of CPA
The structural similarities between CPA, CTA, and CHCA suggest that CPA could possess the necessary characteristics of a successful MALDI matrix:
-
Chromophore for UV Absorption: The pyrrole ring conjugated with the cyanoacrylic acid moiety is expected to absorb efficiently in the UV range required for MALDI.
-
Proton Donating Ability: The carboxylic acid group provides a source of protons for analyte ionization.
-
Co-crystallization Potential: The planar structure and polar functional groups may facilitate effective co-crystallization with peptides.
Based on these characteristics, a hypothetical performance comparison can be drawn:
| Performance Metric | Predicted Performance with CPA (Hypothesized) | Rationale |
| Sensitivity | Potentially high, similar to CHCA and CTA. | The cyanoacrylic acid structure is a common feature in high-sensitivity matrices. The performance of the thiophene analog (CTA) was similar to CHCA for peptides.[5][6] |
| Mass Range | Likely optimal for peptides, similar to CHCA. | The core structure is well-suited for the analysis of molecules in the typical peptide mass range. |
| Signal-to-Noise Ratio | Expected to be good, though may vary with purity and crystal morphology. | A key determinant of S/N is the homogeneity of the crystal structure, which would need experimental verification. |
| Resolution | Dependent on crystal formation and instrument tuning. | Similar to other matrices, achieving high resolution would depend on optimizing the sample preparation protocol. |
| Potential Advantages | The different heterocyclic ring may offer altered hydrophobicity, potentially improving the analysis of certain classes of peptides that are challenging with CHCA. | The choice of an adequate matrix plays an important role in peptide desorption, and different matrices can be complementary.[4] |
Experimental Workflow: A Comparative Approach
To rigorously evaluate a novel matrix like CPA against an established standard like CHCA, a well-controlled, side-by-side experiment is essential. Below is a detailed protocol for such a comparison.
Diagram of the Peptide Mass Fingerprinting Workflow
Caption: Workflow for protein identification by peptide mass fingerprinting.
Detailed Experimental Protocol
1. Reagent Preparation:
-
CHCA Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid in 50% acetonitrile (ACN), 0.1% trifluoroacetic acid (TFA).[7] Vortex vigorously and centrifuge to pellet any undissolved solid. Use the supernatant for spotting.
-
CPA Matrix Solution (Hypothetical): Prepare a saturated solution of 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid in 50% ACN, 0.1% TFA. Due to the novelty of this matrix, solubility may vary, and optimization of the solvent system (e.g., varying the ACN concentration) may be necessary.
-
Peptide Standard: A commercially available protein digest standard (e.g., bovine serum albumin tryptic digest) at a known concentration (e.g., 10 fmol/µL) is recommended for initial optimization and comparison.
2. Sample Preparation (Dried-Droplet Method):
-
Mix the peptide sample and the matrix solution in a 1:1 ratio (e.g., 1 µL of sample + 1 µL of matrix solution).[8]
-
Spot 0.5 - 1 µL of the mixture onto the MALDI target plate.[7]
-
Allow the spots to air-dry at room temperature, allowing for co-crystallization of the peptide and matrix.[7]
-
For a robust comparison, prepare multiple spots for each matrix and sample concentration.
3. MALDI-TOF Mass Spectrometry Analysis:
-
Acquire mass spectra in positive ion reflectron mode.
-
Calibrate the instrument using a standard peptide mixture.
-
For each spot, acquire spectra from multiple positions to account for any heterogeneity in the crystal formation.
-
Optimize the laser power to achieve the best signal-to-noise ratio while minimizing analyte fragmentation.
4. Data Analysis:
-
Process the raw spectra to generate a peak list for each sample.
-
Submit the peak lists to a database search engine (e.g., Mascot, X! Tandem) for protein identification.[9]
-
Compare the results obtained with CHCA and CPA based on:
-
Protein identification score
-
Sequence coverage
-
Number of matched peptides
-
Signal intensity and signal-to-noise ratio of matched peptides
-
Concluding Remarks
CHCA remains the undisputed champion for routine peptide mass fingerprinting, offering a reliable and high-performance solution backed by decades of research and optimization. Its known characteristics and extensive documentation make it a dependable choice for most applications.
The potential of 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid as a MALDI matrix is, at present, a matter of scientific inquiry rather than established fact. While its chemical structure is promising, and the performance of a close analog is encouraging, its efficacy for peptide mass fingerprinting can only be determined through rigorous experimental validation. Researchers in the field are encouraged to explore novel matrices like CPA, as such investigations are crucial for pushing the boundaries of sensitivity and expanding the analytical toolbox for proteomics. This guide provides a framework for such an investigation, with CHCA serving as the essential benchmark for performance.
References
-
Spectroscopy Online. (2010, February 1). CHCA or DHB? Systematic Comparison of the Two Most Commonly Used Matrices for Peptide Mass Fingerprint Analysis with MALDI MS. Available from: [Link]
-
Gevaert, K., et al. (2003). Combination of two matrices results in improved performance of MALDI MS for peptide mass mapping and protein analysis. Journal of the American Society for Mass Spectrometry, 14(9), 992-1002. Available from: [Link]
-
Moodle@Units. (2005, January 12). Peptide mass fingerprinting. Available from: [Link]
-
Patsnap Eureka. (2025, September 22). FTIR vs MALDI: Peptide Mass Fingerprinting Efficiency. Available from: [Link]
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User Guide for Mass Spectrometry Finger Printing Technique. (n.d.). Available from: [Link]
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Gobom, J., et al. (2001). MALDI/MS peptide mass fingerprinting for proteome analysis: identification of hydrophobic proteins attached to eucaryote keratinocyte cytoplasmic membrane using different matrices in concert. Proteome Science, 1(1), 4. Available from: [Link]
-
Monopoli, A., et al. (2022). Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids. Molecules, 27(8), 2565. Available from: [Link]
-
ResearchGate. (2025, August 7). CHCA or DHB? Systematic comparison of the two most commonly used matrices for peptide mass fingerprint analysis with MALDI MS | Request PDF. Available from: [Link]
-
Jaskolla, T. W., et al. (2015). Sample Preparation: A Crucial Factor for the Analytical Performance of Rationally Designed MALDI Matrices. Analytical Chemistry, 87(4), 2108-2112. Available from: [Link]
-
Biopolymer Mass Spectrometry, ERRC, ARS, USDA. (2005, October 18). MALDI SAMPLE PREPARATION. Available from: [Link]
-
MassTech. (n.d.). Mass Analysis of Peptides and Tryptic Digests of Proteins. Available from: [Link]
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Monopoli, A., et al. (2022). Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids. Molecules, 27(8), 2565. Available from: [Link]
-
Wang, Y., et al. (2023). Developing CHCA/PPD as a novel matrix for enhanced matrix-assisted laser desorption/ionization-mass spectrometry imaging for analysis of antibiotics in grass carp tissues. Rapid Communications in Mass Spectrometry, 37(5), e9428. Available from: [Link]
-
Rawat, P., et al. (2015). Synthesis, conformational, spectroscopic and chemical reactivity analysis of 2-cyano-3-(1H-pyrrol-2-yl)acrylohydrazide using experimental and quantum chemical approaches. Journal of Molecular Structure, 1085, 203-216. Available from: [Link]
-
ResearchGate. (2020, November 18). 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. Available from: [Link]
-
Reddy, D. M., et al. (2021). 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. Journal of the American Society for Mass Spectrometry, 32(1), 387-393. Available from: [Link]
-
ResearchGate. (2022, April 13). Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids. Available from: [Link]
-
Shrestha, B., & Vertes, A. (2009). Acid–base-driven matrix-assisted mass spectrometry for targeted metabolomics. Analytical Chemistry, 81(24), 10246-10253. Available from: [Link]
-
Chemistry LibreTexts. (2023, August 29). Section 3A. MALDI-TOF Mass Spectrometry. Available from: [Link]
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A Guide to Reproducibility in MALDI-MS: Evaluating 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid and its High-Performing Analogs
In the landscape of Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), the quest for spectral reproducibility is paramount. The choice of matrix—the light-absorbing compound that co-crystallizes with the analyte—is the most critical variable influencing ion yield, spectral quality, and shot-to-shot consistency. While legacy matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA) are staples in proteomics and beyond, their limitations, such as heterogeneous crystal formation and analyte-specific performance, drive the exploration of novel alternatives.
This guide focuses on 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid (CPyA) , a rationally designed matrix of significant interest. A review of current scientific literature reveals that while CPyA itself has not been extensively characterized in published MALDI-MS studies, a remarkably close structural analog, 2-cyano-3-(2-thienyl)acrylic acid (CTA) , has been thoroughly investigated and shown to be a versatile, high-performance matrix.[1][2]
Given the striking structural similarity between the pyrrole ring of CPyA and the thiophene ring of CTA—both being five-membered aromatic heterocycles—the performance of CTA provides a scientifically robust and insightful proxy for evaluating the potential of CPyA. This guide will, therefore, compare the documented performance of CTA against standard matrices to project the capabilities of CPyA and provide detailed protocols designed to maximize spectral reproducibility.
The Matrix Contenders: A Structural Overview
The efficacy of a MALDI matrix is rooted in its chemical structure, which dictates its ability to absorb laser energy, transfer a proton to the analyte, and form a homogeneous, analyte-inclusive crystal lattice. The core structure of CPyA and its analog CTA is built upon a cyano-acrylic acid backbone, similar to the workhorse matrix CHCA, but with a key substitution that enhances its performance.
Caption: Chemical structures of key MALDI matrices.
The primary difference between CPyA and CTA is the substitution of a nitrogen atom (in the pyrrole ring) for a sulfur atom (in the thiophene ring). Both matrices replace the phenyl ring of CHCA with a five-membered heterocycle. This modification appears to promote more uniform crystallization and offers a broader utility across diverse analyte classes, from small molecules and lipids to large proteins.[1][2]
Performance Benchmarking: CTA vs. Standard Matrices
Experimental data demonstrates that CTA is not just a viable alternative but a superior matrix for a range of applications, offering higher signal-to-noise ratios and greater versatility than established matrices.[1][2][3] This suggests CPyA would likely share these high-performance characteristics.
Table 1: Peptide & Protein Analysis Comparison
| Performance Metric | CTA (proxy for CPyA) | α-cyano-4-hydroxycinnamic acid (CHCA) | Sinapinic Acid (SA) |
| Primary Analyte Class | Peptides, Proteins, Lipids, Polymers, Small Molecules | Peptides & Proteins (< 30 kDa) | Proteins (> 10 kDa) |
| Peptide Analysis | Mass spectra are comparable to CHCA but often with higher signal-to-noise (S/N) ratios.[2] | The "gold standard" for peptides, but can suffer from matrix background in the low-mass region.[4] | Generally provides lower resolution and sensitivity for peptides compared to CHCA. |
| Protein Analysis | Superior to SA for high-mass proteins, showing high S/N ratios and resolution. Successful analysis of proteins like BSA and lysozyme.[1] | Performance drops off significantly for proteins > 30 kDa. | The standard choice for large proteins, but CTA shows comparable or better performance.[1] |
| Versatility | Functions as a universal matrix for a broad spectrum of analytes, reducing the need for matrix selection.[1][2] | Primarily limited to peptides and smaller proteins. | Primarily limited to larger proteins. |
| Reproducibility Factor | Forms a more homogeneous crystal lattice, leading to better shot-to-shot and spot-to-spot reproducibility.[1] | Prone to "sweet spot" phenomena due to heterogeneous crystallization, impacting reproducibility.[5][6] | Can also form large, irregular crystals requiring sweet spot hunting. |
Protocols for Achieving High Spectral Reproducibility
Reproducibility in MALDI-MS is a direct consequence of creating a uniform, homogeneous surface of analyte-matrix co-crystals. The following protocols are designed to achieve this, leveraging the favorable crystallization properties of CPyA/CTA.
Protocol 1: Master Solution Preparation (CPyA/CTA)
This foundational step is critical for all subsequent spotting techniques.
-
Objective: To create a fresh, saturated matrix solution for optimal performance.
-
Materials:
-
2-cyano-3-(1H-pyrrol-2-yl)acrylic acid (CPyA) or 2-cyano-3-(2-thienyl)acrylic acid (CTA)
-
Solvent Mixture: 50:50 (v/v) Acetonitrile (ACN) and 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
-
Procedure:
-
Prepare the solvent mixture. For 1 mL, combine 500 µL ACN, 499 µL HPLC-grade water, and 1 µL TFA.
-
Add ~5 mg of CPyA/CTA matrix to a 1.5 mL microcentrifuge tube.
-
Add 1 mL of the solvent mixture to the tube.
-
Vortex vigorously for 60 seconds to ensure saturation.
-
Centrifuge the tube for 30 seconds to pellet any undissolved matrix particles.
-
Carefully pipette the supernatant into a fresh tube. This saturated solution should be prepared fresh daily for best results.
-
Protocol 2: The Dried-Droplet Method (Standard Application)
This is the most common method for sample preparation.
-
Objective: To co-crystallize the analyte and matrix directly on the MALDI target plate.
-
Procedure:
-
Prepare analyte solution at a concentration of 1-10 pmol/µL in a solvent compatible with the matrix solution (e.g., 0.1% TFA).
-
In a separate tube, mix the analyte solution and the CPyA/CTA matrix solution in a 1:1 volume ratio.
-
Pipette 0.5 - 1.0 µL of the final mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature. Do not use forced air or heat, as rapid drying can promote heterogeneous crystal formation.
-
The resulting spot should appear as a thin, uniform crystalline film.
-
Protocol 3: The Thin-Layer (Seed-Layer) Method for Enhanced Homogeneity
This advanced technique is highly recommended for maximizing reproducibility, especially for quantitative studies. It involves creating a uniform base layer of microcrystals to guide the crystallization of the analyte-matrix mixture.
-
Objective: To create an exceptionally homogeneous crystal bed, eliminating "sweet spots" and improving spectral consistency.
-
Procedure:
-
Create the Seed Layer: a. Take 10 µL of the saturated CPyA/CTA matrix solution (from Protocol 1) and add it to 90 µL of acetone. Vortex to mix. b. Deposit 0.5 µL of this diluted seed solution onto the MALDI target spot. It will dry almost instantly, creating a uniform, microcrystalline seed layer.
-
Apply the Analyte Mixture: a. Mix your analyte (1-10 pmol/µL) and the saturated CPyA/CTA matrix solution in a 1:10 ratio (e.g., 1 µL analyte + 10 µL matrix solution). b. Spot 0.5 - 1.0 µL of this mixture directly on top of the prepared seed layer. c. Allow to air-dry completely. The seed layer will promote the formation of a dense and uniform field of small crystals, significantly improving reproducibility.
-
Workflow and Causality: The Science of Reproducibility
The choice of spotting protocol directly impacts crystal morphology and, therefore, spectral quality. The thin-layer method is superior because it decouples the initial nucleation from the main crystal growth phase.
Caption: Experimental workflow for MALDI sample preparation.
Why the Thin-Layer Method Excels:
-
Expertise & Experience: In the standard dried-droplet method, crystals nucleate and grow randomly as the solvent evaporates, often leading to larger crystals at the edge of the spot (the "coffee ring" effect). This creates significant spatial heterogeneity. The thin-layer method provides a pre-existing, dense field of nucleation sites. When the analyte-matrix solution is applied, it crystallizes rapidly and uniformly across these seeds, preventing the formation of large, isolated crystals.
-
Trustworthiness: A protocol that generates a homogeneous spot is inherently self-validating. When spectra acquired from the center, edge, or any point within the sample spot yield nearly identical results, the data can be trusted. This is the hallmark of a reproducible method and is far more likely with the thin-layer approach.
Conclusion and Outlook
While direct experimental data on 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid (CPyA) as a MALDI matrix is not yet prevalent in scientific literature, the comprehensive characterization of its close structural analog, 2-cyano-3-(2-thienyl)acrylic acid (CTA), provides a compelling case for its potential. The evidence strongly suggests that CPyA, like CTA, can function as a highly versatile, universal matrix that outperforms traditional choices like CHCA and SA across a broad range of analytes.[1][2]
References
-
Reddy, L. S., et al. (2021). 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. Journal of the American Society for Mass Spectrometry, 32(1), 387–393. [Link]
-
Reddy, L. S., et al. (2021). 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. PubMed, National Center for Biotechnology Information. [Link]
-
Cohen, L. H., & Gusev, A. I. (2002). Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid. Journal of Biomolecular Techniques, 13(3), 143–153. [Link]
-
Russo, M. V., et al. (2024). Matrix Selection Strategies for MALDI-TOF MS/MS Characterization of Cyclic Tetrapyrroles in Blood and Food Samples. Molecules, 29(4), 868. [Link]
-
Russo, M. V., et al. (2024). Matrix Selection Strategies for MALDI-TOF MS/MS Characterization of Cyclic Tetrapyrroles in Blood and Food Samples. PubMed, National Center for Biotechnology Information. [Link]
-
Reddy, L. S., et al. (2020). Chemical structure of 2-cyano-3-(2-thienyl)acrylic acid. ResearchGate. [Link]
-
Aprea, E., et al. (2016). Electron-Transfer Secondary Reaction Matrices for MALDI MS Analysis of Bacteriochlorophyll a in Rhodobacter sphaeroides and Its Zinc and Copper Analogue Pigments. PubMed, National Center for Biotechnology Information. [Link]
-
Russo, M. V., et al. (2022). Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric An. Semantic Scholar. [Link]
-
American Chemical Society. (2020). 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. ACS Publications. [Link]
-
American Chemical Society. (2015). Sample Preparation: A Crucial Factor for the Analytical Performance of Rationally Designed MALDI Matrices. ACS Publications. [Link]
-
Long, H., et al. (2012). High resolution spatial mapping of brominated pyrrole-2-aminoimidazole alkaloids distributions in the marine sponge Stylissa flabellata via MALDI-mass spectrometry imaging. PubMed, National Center for Biotechnology Information. [Link]
-
Spectroscopy Online. (2010). CHCA or DHB? Systematic Comparison of the Two Most Commonly Used Matrices for Peptide Mass Fingerprint Analysis with MALDI MS. Spectroscopy Online. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
